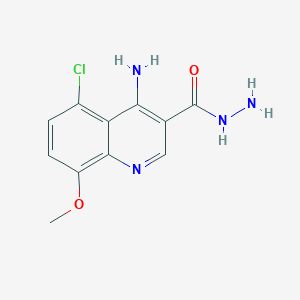
Ethyl 5-iodo-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-Iodo-1H-pyrrole-2-carboxylate d'éthyle est un composé chimique appartenant à la classe des dérivés du pyrrole. Les pyrroles sont des composés aromatiques hétérocycliques à cinq chaînons contenant un atome d'azote. Ce composé particulier est caractérisé par la présence d'un groupe ester éthylique en position 2 et d'un atome d'iode en position 5 du cycle pyrrole. Il est utilisé dans diverses réactions chimiques et a des applications dans la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-Iodo-1H-pyrrole-2-carboxylate d'éthyle implique généralement l'iodation d'un dérivé du pyrrole. Une méthode courante est la réaction du 1H-pyrrole-2-carboxylate d'éthyle avec l'iode en présence d'un agent oxydant approprié. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le chloroforme à température ambiante. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne.
Méthodes de production industrielle
La production industrielle du 5-Iodo-1H-pyrrole-2-carboxylate d'éthyle peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à flux continu et des systèmes de purification automatisés pour garantir la cohérence et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-Iodo-1H-pyrrole-2-carboxylate d'éthyle subit divers types de réactions chimiques, notamment :
Réactions de substitution : L'atome d'iode peut être remplacé par d'autres substituants par des réactions de substitution nucléophile.
Réactions d'oxydation : Le composé peut être oxydé pour former différents états d'oxydation du cycle pyrrole.
Réactions de réduction : La réduction du groupe ester peut conduire à la formation de dérivés alcooliques.
Réactifs et conditions courants
Substitution nucléophile : Des réactifs tels que l'azoture de sodium ou le thiocyanate de potassium peuvent être utilisés en présence d'une base comme l'hydroxyde de sodium.
Oxydation : Des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène sont couramment utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Principaux produits formés
Substitution : Les produits comprennent des dérivés azido ou thiocyanato.
Oxydation : Les produits comprennent diverses formes oxydées du cycle pyrrole.
Réduction : Les produits comprennent des dérivés alcooliques du groupe ester.
Applications de recherche scientifique
Le 5-Iodo-1H-pyrrole-2-carboxylate d'éthyle a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Il sert de précurseur dans la synthèse de composés biologiquement actifs.
Médecine : Il est impliqué dans le développement d'agents pharmaceutiques, en particulier ceux ciblant des enzymes ou des récepteurs spécifiques.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du 5-Iodo-1H-pyrrole-2-carboxylate d'éthyle dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, modifiant leur activité. L'atome d'iode peut participer à la liaison halogène, ce qui peut influencer l'affinité de liaison et la spécificité du composé. Le groupe ester peut subir une hydrolyse, libérant le dérivé pyrrole actif.
Applications De Recherche Scientifique
Ethyl 5-iodo-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 5-iodo-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active pyrrole derivative.
Comparaison Avec Des Composés Similaires
Le 5-Iodo-1H-pyrrole-2-carboxylate d'éthyle peut être comparé à d'autres dérivés du pyrrole tels que :
5-Méthyl-1H-pyrrole-2-carboxylate d'éthyle : Structure similaire, mais avec un groupe méthyle au lieu d'un atome d'iode.
5-Bromo-1H-pyrrole-2-carboxylate d'éthyle : Structure similaire, mais avec un atome de brome au lieu d'un atome d'iode.
5-Chloro-1H-pyrrole-2-carboxylate d'éthyle : Structure similaire, mais avec un atome de chlore au lieu d'un atome d'iode.
Ces composés partagent des propriétés chimiques similaires, mais diffèrent en termes de réactivité et d'applications en raison des différents atomes d'halogène.
Propriétés
IUPAC Name |
ethyl 5-iodo-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2/c1-2-11-7(10)5-3-4-6(8)9-5/h3-4,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNJOEQAGGUDKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

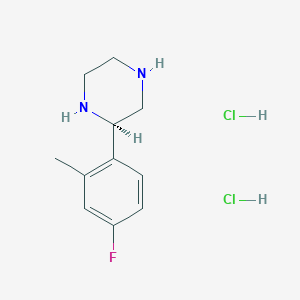
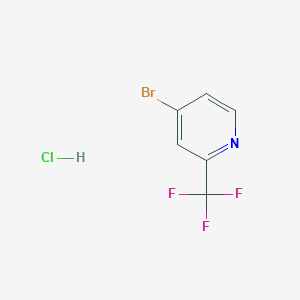



![1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B11855906.png)
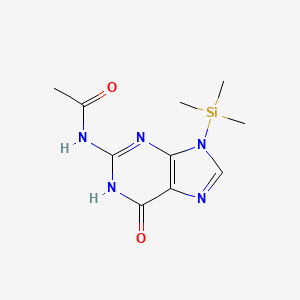

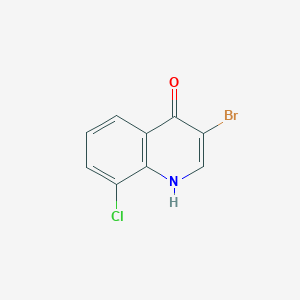
![3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11855943.png)
![3-Amino-2-(4-fluorophenyl)thieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11855946.png)
